molecular formula C11H12N2O B3350963 5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro- CAS No. 322692-77-3

5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro-

Cat. No.: B3350963
CAS No.: 322692-77-3
M. Wt: 188.23 g/mol
InChI Key: IXDFDXDYYBLCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes a pyrrole and an isoindole moiety, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 5H-Pyrrolo[2,1-a]isoindol-5-one involves the flash vacuum pyrolysis (FVP) of 1-(2-methoxycarbonylphenyl)pyrrole at 925°C and 0.001 Torr. This process yields the compound through a cascade reaction involving 1,5-aryl migration, elimination of methanol, and electrocyclization of the resulting ketene intermediate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to scale up the production of 5H-Pyrrolo[2,1-a]isoindol-5-one.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo[2,1-a]isoindol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions to prevent decomposition.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5H-Pyrrolo[2,1-a]isoindol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[2,1-a]isoindol-5-one involves its interaction with molecular targets, such as enzymes or receptors. For instance, its cytotoxicity against cancer cells is attributed to its ability to undergo nucleophilic substitution reactions at the activated carbonyl group, disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrrolo[2,1-a]isoindol-5-one stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new compounds with specific biological activities.

Properties

IUPAC Name

9-amino-1,2,3,9b-tetrahydropyrrolo[1,2-b]isoindol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-8-4-1-3-7-10(8)9-5-2-6-13(9)11(7)14/h1,3-4,9H,2,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDFDXDYYBLCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(C=CC=C3N)C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476514
Record name 5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322692-77-3
Record name 5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro-
Reactant of Route 2
5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro-
Reactant of Route 3
5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro-
Reactant of Route 4
5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro-
Reactant of Route 5
5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro-
Reactant of Route 6
5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.